N-benzhydryl-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide
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Overview
Description
N-benzhydryl-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide is a complex organic compound that features a benzhydryl group, a piperidine ring, and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the benzhydryl group: This step often involves nucleophilic substitution reactions where a benzhydryl halide reacts with the piperidine derivative.
Introduction of the pyrimidine moiety: This can be done through etherification reactions where the pyrimidine derivative is reacted with the piperidine compound under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles such as amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-benzhydryl-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological or infectious diseases.
Pharmacology: It can be studied for its potential effects on various biological pathways and receptors.
Materials Science: It can be used in the development of new materials with specific chemical or physical properties.
Mechanism of Action
The mechanism of action of N-benzhydryl-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: A benzhydryl compound with antihistamine properties.
Pipradrol: A piperidine derivative with stimulant effects.
Pyrimidine derivatives: Compounds with a pyrimidine ring, often used in antiviral and anticancer drugs.
Uniqueness
N-benzhydryl-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide is unique due to its combination of a benzhydryl group, a piperidine ring, and a pyrimidine moiety. This unique structure may confer specific biological activities and chemical properties that are not present in similar compounds.
Properties
IUPAC Name |
N-benzhydryl-4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-18-25-15-12-22(26-18)30-21-13-16-28(17-14-21)24(29)27-23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-12,15,21,23H,13-14,16-17H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVBYTOPOIJWEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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